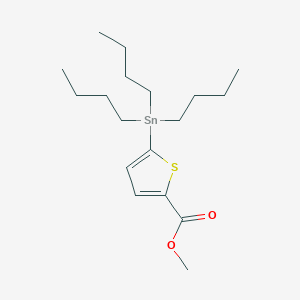

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester

Description

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester is a thiophene-based organotin compound characterized by a methyl ester at the 2-position and a tributylstannyl group at the 5-position of the thiophene ring. The tributylstannyl group enhances its utility in synthetic organic chemistry, particularly in constructing complex aromatic systems.

Propriétés

Numéro CAS |

157025-32-6 |

|---|---|

Formule moléculaire |

C18H32O2SSn |

Poids moléculaire |

431.2 g/mol |

Nom IUPAC |

methyl 5-tributylstannylthiophene-2-carboxylate |

InChI |

InChI=1S/C6H5O2S.3C4H9.Sn/c1-8-6(7)5-3-2-4-9-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

Clé InChI |

JKIKBEDUDKMKTF-UHFFFAOYSA-N |

SMILES canonique |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester

General Synthetic Strategy

The synthesis of This compound typically involves:

- Introduction of the tributylstannyl group at the 5-position of a thiophene ring.

- Installation or preservation of the carboxylic acid methyl ester functionality at the 2-position.

- Use of organometallic intermediates such as organolithium or Grignard reagents.

- Palladium-catalyzed Stille coupling or direct stannylation reactions.

Starting Materials and Reagents

- 3-Bromo-4-methylthiophene or 2-bromothiophene derivatives as thiophene precursors.

- Bis(tributyl)tin reagents such as bis(tributyltin) or tributylstannyl lithium intermediates.

- Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.

- Methanol or methylating agents for esterification.

- Bases like n-butyllithium (n-BuLi) or Grignard reagents for lithiation or metal-halogen exchange.

- Solvents: toluene, tetrahydrofuran (THF), dichloromethane (CH2Cl2), and others.

Detailed Preparation Routes

Lithiation Followed by Stannylation and Esterification

A common method involves the regioselective lithiation of a brominated thiophene derivative followed by quenching with a tributylstannyl electrophile and subsequent esterification.

- Step 1: Treatment of 3-bromo-4-methylthiophene with n-butyllithium at low temperature leads to regioselective lithiation at the 5-position.

- Step 2: The lithiated intermediate reacts with tributyltin chloride or similar reagents to install the tributylstannyl group.

- Step 3: The carboxylic acid functionality is introduced or preserved as a methyl ester via reaction with dimethyl carbonate or methylation of the acid under acidic conditions.

This sequence was utilized in the preparation of related thiophene derivatives with yields around 40-90%, depending on reaction conditions and purification methods.

Palladium-Catalyzed Stille Coupling

Another powerful approach involves palladium-catalyzed cross-coupling between a stannylated thiophene and a halo-substituted thiophene ester.

- Step 1: A halo-substituted thiophene ester (e.g., 2-bromothiophene-5-carboxylic acid methyl ester) is reacted with tributylstannylthiophene in the presence of Pd catalysts such as Pd2(dba)3 and tri(o-tolyl)phosphine.

- Step 2: The reaction is carried out in toluene under reflux or microwave irradiation under nitrogen atmosphere for 1–2 days.

- Step 3: The product is purified by extraction, washing with KF solution to remove tin residues, and chromatographic techniques.

This method has been reported to yield the desired stannylated thiophene esters in moderate to good yields (up to 65%) and is favored for its selectivity and mild reaction conditions.

Oxidative Esterification Using VO(acac)2 Catalysis

An alternative method for preparing methyl esters of thiophene carboxylic acids involves oxidative esterification catalyzed by vanadyl acetylacetonate (VO(acac)2).

- Thiophene derivatives react with a CCl4–CH3OH catalyst system under elevated temperatures (130–150 °C).

- The process involves oxidation of methylthiophene intermediates to the corresponding carboxylic acid methyl esters.

- This method can be adapted to introduce the methyl ester functionality directly, although it is less specific for tributylstannyl derivatives and requires harsh conditions.

Reaction Conditions and Yields Summary

| Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation + Stannylation + Esterification | n-BuLi, tributylstannyl chloride, methylation agents | 40–90 | Regioselective lithiation critical |

| Palladium-Catalyzed Stille Coupling | Pd2(dba)3, tri(o-tolyl)phosphine, toluene reflux | 39–65 | Requires rigorous deoxygenation and purification |

| Oxidative Esterification | VO(acac)2, CCl4–CH3OH system, 130–150 °C | 44–85 | Harsh conditions, less selective for stannyl derivatives |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using chloroform or dichloromethane as eluents is standard.

- Washing: KF aqueous solutions are used to remove tin residues from the organic phase.

- Precipitation: Polymers or oligomers derived from the compound can be precipitated in water/methanol mixtures.

- Characterization: ^1H NMR, IR spectroscopy (notably C=O stretching near 1700 cm^-1), and elemental analysis confirm the structure and purity.

Mechanistic Insights and Research Findings

- The lithiation step is regioselective due to the directing effects of the methyl ester and bromine substituents on the thiophene ring.

- Palladium-catalyzed Stille coupling proceeds via oxidative addition, transmetallation, and reductive elimination, enabling efficient C–C bond formation at the 5-position.

- Oxidative esterification likely proceeds through oxymethylation of methylthiophene intermediates followed by oxidation to the acid and esterification.

- Microwave-assisted reactions have been shown to accelerate coupling reactions, reducing reaction times significantly without loss of yield or selectivity.

Analyse Des Réactions Chimiques

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The stannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield thiophene sulfoxides, while reduction with lithium aluminum hydride produces thiophene alcohols .

Applications De Recherche Scientifique

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of various thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Medicinal Chemistry: Compounds containing the thiophene ring system exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.

Mécanisme D'action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The stannyl group can participate in organometallic reactions, while the ester group can undergo hydrolysis to release the active thiophene derivative. These interactions can modulate various biochemical pathways, depending on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Thiophene Carboxylic Acid Methyl Esters

- Tributylstannyl Group : Unlike halogens or nitro groups, the tributylstannyl moiety acts as a leaving group in cross-coupling reactions, enabling bond formation with sp²-hybridized carbons .

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Br) deactivate the thiophene ring toward electrophilic substitution, while electron-donating groups (e.g., OEt, NH₂) activate it. The tributylstannyl group exerts moderate steric hindrance but minimal electronic perturbation.

Physicochemical Properties

- Solubility : The bulky tributylstannyl group reduces solubility in polar solvents compared to smaller substituents (e.g., methyl or methoxy groups).

- Spectroscopic Signatures :

- FTIR : The ester carbonyl (C=O) stretch near 1,700 cm⁻¹ is common to all methyl esters. The absence of a 1,656 cm⁻¹ peak distinguishes it from aldehydes or carboxylic acids ().

- NMR : The tributylstannyl group’s protons resonate upfield (δ 0.5–1.5 ppm) in ¹H-NMR, while ¹¹⁹Sn-NMR would confirm tin coordination .

Activité Biologique

2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester (commonly referred to as tributylstannyl thiophene) is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of tributylstannyl thiophene can be represented as follows:

- Molecular Formula : C13H18OS

- Molecular Weight : 234.34 g/mol

- CAS Number : Not specified in the current literature.

The presence of the tributylstannyl group enhances the lipophilicity of the compound, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, a study on thiophene-based compounds demonstrated cytotoxic effects against various cancer cell lines, including Hep G2 (human liver carcinoma) and Hs 578 T (human breast cancer) cells. The cytotoxicity was observed at concentrations ranging from 150 to 500 µM, with a notable decrease in cell proliferation linked to the presence of the thiophene moiety .

The mechanism through which tributylstannyl thiophene exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis. Thiophene compounds are known to interact with key enzymes and receptors, potentially leading to altered cellular responses .

Synthesis and Derivatives

Tributylstannyl thiophene can be synthesized through various methods involving the reaction of thiophene carboxylic acid derivatives with tributyltin reagents. The synthesis process typically involves:

- Preparation of Thiophene Carboxylic Acid :

- Reacting thiophene with appropriate carboxylic acid derivatives.

- Formation of Methyl Ester :

- Esterification using methyl alcohol under acidic conditions.

- Stannylation :

- Introducing the tributylstannyl group via nucleophilic substitution reactions.

Case Study 1: Cytotoxicity Evaluation

In a controlled study, tributylstannyl thiophene was evaluated for its cytotoxic effects on Hep G2 cells. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations (≥300 µM). This study highlights the potential use of this compound as a lead structure for developing anticancer agents .

Case Study 2: Mechanistic Insights

A follow-up investigation focused on understanding the molecular mechanisms by which tributylstannyl thiophene induces apoptosis in cancer cells. The study found that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, suggesting that oxidative stress plays a crucial role in its anticancer activity .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Thiophenecarboxylic acid, 5-(tributylstannyl)-, methyl ester, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Stille coupling or esterification of pre-functionalized thiophene precursors. For tributylstannyl group introduction, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) are typical. Optimal conditions include anhydrous solvents (e.g., THF), temperatures of 60–80°C, and catalytic systems like Pd(PPh₃)₄ . Esterification of the carboxylic acid moiety often employs methanol with acid catalysts (e.g., H₂SO₄) under reflux. Yield improvements (~70–85%) are achieved by controlling stoichiometry of tributyltin reagents and avoiding hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include the thiophene ring protons (δ 6.8–7.5 ppm) and the methyl ester group (δ 3.8–3.9 ppm for OCH₃). The tributylstannyl group shows characteristic Sn-C coupling in ¹¹⁹Sn NMR (δ −10 to −50 ppm) .

- IR : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and thiophene ring vibrations at ~3100 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₅H₂₆O₂SSn, calculated m/z ≈ 405.05) and fragmentation patterns of the tributylstannyl group .

Q. What are the stability considerations for handling and storing this compound?

- Methodology : The compound is sensitive to moisture, oxygen, and light. Storage recommendations include:

- Temperature : −20°C in amber vials under inert gas (argon/nitrogen).

- Decomposition Risks : Tributylstannyl groups hydrolyze in humid conditions; use anhydrous solvents (e.g., dried THF) during reactions. Shelf-life is limited (6–12 months), requiring periodic purity checks via TLC or HPLC .

Q. What safety protocols are critical when working with tributylstannyl-containing compounds?

- Methodology :

- PPE : Gloves, lab coats, and fume hoods are mandatory due to organotin toxicity (neurotoxic, reproductive hazard).

- Waste Disposal : Follow EPA/REACH guidelines for organometallic waste (e.g., neutralization with KF solution to precipitate tin) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of the tributylstannyl group in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Stille couplings. Key parameters include bond dissociation energies (Sn-C vs. C-S) and charge distribution on the thiophene ring. Molecular dynamics (MD) simulations assess solvent effects (e.g., THF vs. DMF) on reaction kinetics .

Q. What electrochemical methods (CV, EIS) are suitable for studying corrosion inhibition properties of thiophene derivatives?

- Methodology : Cyclic Voltammetry (CV) identifies redox-active sites (e.g., thiophene sulfur). Electrochemical Impedance Spectroscopy (EIS) quantifies corrosion inhibition efficiency (%) on metal surfaces (e.g., iron) by measuring charge transfer resistance (Rₐₜ) in 0.1 M HCl. For this compound, focus on adsorption behavior via Langmuir isotherm fitting .

Q. How do structural modifications (e.g., substituents on the thiophene ring) influence biological activity in cancer cell studies?

- Methodology :

- In vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MA-10 Leydig cells) with varying substituents (e.g., formyl, chloro).

- Structure-Activity Relationship (SAR) : Correlate electron-withdrawing groups (e.g., -SO₂Cl) with enhanced apoptosis induction via caspase-3 activation .

Q. What strategies resolve contradictions in reported stability data (e.g., shelf-life vs. synthetic yield)?

- Methodology :

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via HPLC.

- Controlled Synthesis : Compare yields under strict anhydrous vs. ambient conditions to isolate moisture-sensitive steps .

Methodological Tables

| Spectroscopic Data | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃) | Methyl ester | |

| ¹¹⁹Sn NMR | δ −25 ppm | Tributylstannyl | |

| IR (KBr) | 1705 cm⁻¹ | C=O stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.